molecular formula C19H22N2O5S B2862274 N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-dimethylbenzenesulfonamide CAS No. 954654-07-0

N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-dimethylbenzenesulfonamide

Numéro de catalogue: B2862274
Numéro CAS: 954654-07-0
Poids moléculaire: 390.45
Clé InChI: SKZRZKHJIWLWRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((3-(3-Methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-dimethylbenzenesulfonamide is a synthetic oxazolidinone derivative characterized by a 3-methoxyphenyl-substituted oxazolidinone core linked to a 3,4-dimethylbenzenesulfonamide group via a methylene bridge. Oxazolidinones are a class of antibiotics known for inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit . The 3-methoxyphenyl moiety may enhance lipophilicity and membrane permeability, while the sulfonamide group could influence solubility and target interactions.

Propriétés

IUPAC Name

N-[[3-(3-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-3,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-13-7-8-18(9-14(13)2)27(23,24)20-11-17-12-21(19(22)26-17)15-5-4-6-16(10-15)25-3/h4-10,17,20H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZRZKHJIWLWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Compound Name Phenyl Substituent Functional Group Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR)
Target Compound: N-((3-(3-Methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-dimethylbenzenesulfonamide 3-Methoxyphenyl 3,4-Dimethylbenzenesulfonamide Not reported Not reported Sulfonamide S=O (1150–1350 cm⁻¹)
(S)-N-((3-(3-Fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)benzamide (5a) 3-Fluoro-4-morpholinophenyl Benzamide 174–176 98 C=O (1680 cm⁻¹), NH (3300 cm⁻¹)
(S)-N-[[3-[4-Fluoro-3-morpholinophenyl]-2-oxooxazolidin-5-yl]methyl]acetamide (Compound-I(19)) 4-Fluoro-3-morpholinophenyl Acetamide Not reported Not reported NH (3280 cm⁻¹), C-F (1250 cm⁻¹)
N-((3-(4-Acetamidophenyl)-2-oxooxazolidin-5-yl)methyl)-5-chlorothiophene-2-carboxamide 4-Acetamidophenyl Thiophene-2-carboxamide Not reported Not reported C=O (1650 cm⁻¹), C-Cl (750 cm⁻¹)

Notes:

  • Morpholine and fluorine substituents in analogs (e.g., 5a, Compound-I(19)) are associated with enhanced Gram-negative activity , whereas the target’s 3-methoxyphenyl group may restrict activity to Gram-positive strains.

Antibacterial Activity

  • Linezolid Analogs (5a–5d) : Exhibit >90% biofilm reduction against Staphylococcus aureus and Enterococcus faecalis . The benzamide/fluoro-morpholine groups enhance ribosomal binding and resistance to efflux pumps.
  • Compound-I(19): Demonstrates efficacy against multidrug-resistant Pseudomonas aeruginosa due to morpholine-enhanced penetration .
  • Target Compound : While direct activity data are unavailable, the sulfonamide group’s electron-withdrawing properties may improve binding to ribosomal targets compared to carboxamides .

Computational and Crystallographic Studies

  • Hydrogen Bonding : The sulfonamide’s S=O groups may form stronger hydrogen bonds with ribosomal RNA compared to carboxamides, as suggested by graph-set analyses in crystallography .
  • Crystal Structure: SHELX software (used in refining oxazolidinone derivatives ) could resolve the target compound’s conformation, aiding in structure-activity relationship (SAR) studies.

Research Findings and Implications

Structural Advantages : The 3,4-dimethylbenzenesulfonamide group may confer metabolic stability over benzamide derivatives, reducing hepatic clearance .

Limitations : Absence of fluorine or morpholine groups likely limits Gram-negative activity, as seen in Compound-I(19) .

Synthetic Challenges : Lower yields (~30%) observed in chlorinated analogs (e.g., 5c) suggest halogenation steps may complicate the target compound’s synthesis.

Méthodes De Préparation

Borane Reduction and Cyclization

Adapted from the preparation of (S)-4-phenyl-2-oxazolidinone, this method begins with a protected amino acid derivative. For the target compound, N-Boc-3-methoxyphenylglycine is reduced using borane-tetrahydrofuran (BH₃-THF) at 0–25°C to yield N-Boc-3-methoxyphenylglycinol . Subsequent cyclization under catalytic conditions (e.g., potassium tert-butoxide) forms the oxazolidinone ring. Key parameters include:

  • Molar ratio : 1:2–4.5 (amino acid to borane).
  • Catalyst loading : 1.0–2.0 equivalents relative to the glycinol intermediate.

This route avoids cytotoxic reagents like lithium aluminum hydride, aligning with green chemistry principles.

Isocyanate-Epoxide Ring-Opening

An alternative approach involves reacting 3-methoxyphenyl isocyanate with a glycidyl amine derivative (e.g., glycidol). The epoxide ring opens to form the oxazolidinone structure, with the amine group integrated into the ring. This method requires anhydrous conditions and inert atmospheres to prevent side reactions.

Functionalization of the Methylene Linker

The 5-position of the oxazolidinone must be modified to introduce a methyleneamine group (-CH₂-NH-).

Hydroxyl-to-Amine Conversion

The hydroxyl group at the 5-position of the oxazolidinone is converted to an amine via a Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) with phthalimide as the nucleophile. Subsequent deprotection with hydrazine yields the primary amine.

Direct Amination via Nucleophilic Substitution

If the oxazolidinone intermediate contains a leaving group (e.g., bromide) at the 5-position, amination proceeds via reaction with aqueous ammonia or benzylamine. For example, treating 5-bromomethyl-3-(3-methoxyphenyl)-2-oxooxazolidine with ammonia in tetrahydrofuran (THF) at 60°C yields the desired methyleneamine.

Sulfonamide Coupling

The final step involves reacting the methyleneamine intermediate with 3,4-dimethylbenzenesulfonyl chloride .

Reaction Conditions

  • Base : Pyridine or triethylamine (TEA) to scavenge HCl.
  • Solvent : Dichloromethane (DCM) or THF at 0–25°C.
  • Stoichiometry : 1.1–1.3 equivalents of sulfonyl chloride relative to the amine.

The reaction typically achieves >80% yield, with purification via silica gel chromatography using ethyl acetate/hexane gradients.

Characterization and Analytical Validation

Spectroscopic Analysis

  • ¹H NMR : The methoxy group resonates at δ 3.8–4.0 ppm, while sulfonamide protons appear as two distinct singlets at δ 7.5–8.0 ppm.
  • ¹³C NMR : The oxazolidinone carbonyl is observed at δ 155–160 ppm.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak for C₂₀H₂₂N₂O₅S is detected at m/z 414.12 (calculated).

X-Ray Crystallography

Single-crystal X-ray diffraction confirms the stereochemistry of the oxazolidinone ring and the spatial orientation of the sulfonamide group.

Comparative Analysis of Synthetic Routes

Parameter Borane-Cyclization Isocyanate-Epoxide
Yield 70–75% 65–70%
Reaction Time 12–18 hours 6–8 hours
Green Chemistry Alignment High (no cytotoxic reagents) Moderate (requires anhydrous conditions)
Scalability Industrial feasible Laboratory-scale

Q & A

Q. What synthetic strategies are optimal for preparing N-((3-(3-methoxyphenyl)-2-oxooxazolidin-5-yl)methyl)-3,4-dimethylbenzenesulfonamide?

The synthesis typically involves multi-step reactions, including sulfonamide coupling and oxazolidinone ring formation. For example:

  • Step 1 : React 3-methoxyphenyl isocyanate with a glycidyl derivative to form the oxazolidinone core .
  • Step 2 : Couple the oxazolidinone intermediate with 3,4-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC or HPLC. Purification often requires column chromatography with gradients of ethyl acetate/hexane .

Q. How can structural characterization of this compound be rigorously validated?

Combine spectroscopic and crystallographic methods:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, sulfonamide protons at δ 7.5–8.0 ppm) .
  • X-Ray Diffraction : Resolve ambiguities in stereochemistry or bond angles, particularly for the oxazolidinone ring .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₀H₂₂N₂O₅S: 414.12 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of sulfonamide derivatives like this compound?

Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Replicate antimicrobial or enzyme inhibition studies using CLSI guidelines (Clinical and Laboratory Standards Institute) .
  • Purity Validation : Use HPLC (≥95% purity) and control for residual solvents or byproducts .
  • Comparative Studies : Benchmark against structurally related sulfonamides (e.g., N-(3-methoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide) to isolate structure-activity relationships .

Q. What experimental designs are optimal for studying its mechanism of action in enzyme inhibition?

  • Kinetic Analysis : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
  • Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes like carbonic anhydrase .
  • Mutagenesis Studies : Identify critical residues in enzyme active sites via site-directed mutagenesis .

Q. How can reaction yields be improved during scale-up synthesis?

  • Optimized Solvent Systems : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance solubility and reduce side reactions .
  • Catalytic Enhancements : Use Pd-based catalysts (e.g., Pd(dppf)Cl₂) for Suzuki-Miyaura couplings to improve efficiency in aryl-aryl bond formation .
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., FTIR probes) to adjust parameters like temperature and pH dynamically .

Methodological Guidance

Q. How to address low solubility in biological assays?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide moiety for improved bioavailability .

Q. What analytical methods are critical for stability studies?

  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation products via LC-MS .
  • Arrhenius Modeling : Predict shelf life by extrapolating degradation rates at elevated temperatures .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data across cell lines?

  • Cell Line Profiling : Compare IC₅₀ values in panels (e.g., NCI-60) to identify lineage-specific sensitivities .
  • Metabolic Stability : Assess cytochrome P450 interactions (e.g., CYP3A4) using liver microsomes to rule out off-target effects .

Advanced Mechanistic Probes

Q. What techniques elucidate interactions with membrane transporters?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding affinity to transporters like P-glycoprotein .
  • Caco-2 Monolayers : Evaluate permeability and efflux ratios to predict in vivo absorption .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.